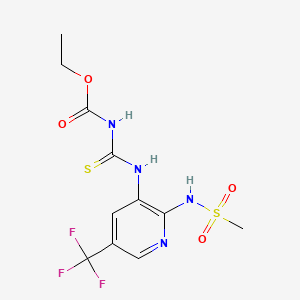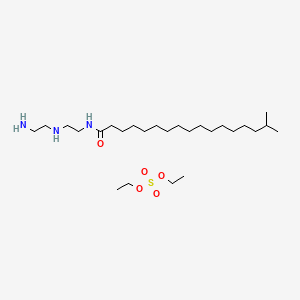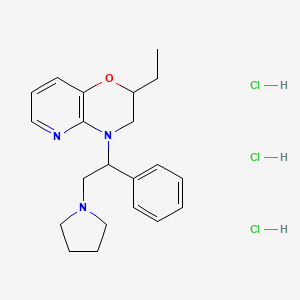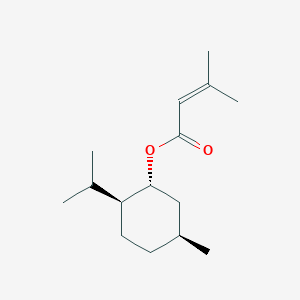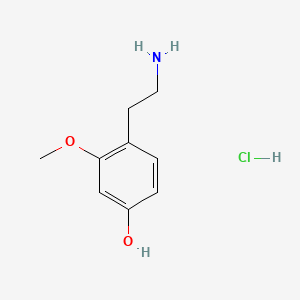
1-Ethyl-2,2,6,6-tetramethylpiperidine hydrogen tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate: is an organic compound belonging to the piperidine family. It is characterized by the presence of a piperidine ring substituted with ethyl and tetramethyl groups, and it is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine derivative with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidants: Oxone is commonly used for oxidation reactions.
Catalysts: Various catalysts, including metal-based catalysts, are used to facilitate substitution and reduction reactions.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed:
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is used as a hindered base in organic synthesis. It is employed in the preparation of metallo-amide bases and selective generation of silylketene acetals .
Biology: In biological research, this compound is used to study the effects of hindered bases on various biochemical pathways and reactions.
Medicine: While not directly used as a therapeutic agent, its derivatives are explored for potential medicinal applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and stabilizers .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate involves its role as a hindered base. It interacts with various molecular targets, including acids and electrophiles, to facilitate chemical reactions. The steric hindrance provided by the tetramethyl groups enhances its selectivity and reactivity in specific pathways .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar structural features and chemical properties.
N,N-Diisopropylethylamine: Another hindered base used in organic synthesis.
Lithium Tetramethylpiperidide: A derivative used as a strong base in various chemical reactions.
Uniqueness: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Propiedades
Número CAS |
97589-76-9 |
|---|---|
Fórmula molecular |
C15H29NO6 |
Peso molecular |
319.39 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;1-ethyl-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23N.C4H6O6/c1-6-12-10(2,3)8-7-9-11(12,4)5;5-1(3(7)8)2(6)4(9)10/h6-9H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
XLBILJOBHUTRSB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(CCCC1(C)C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



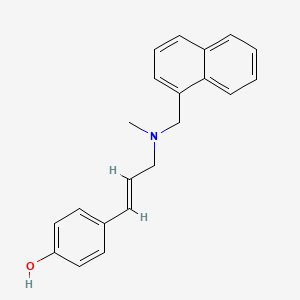
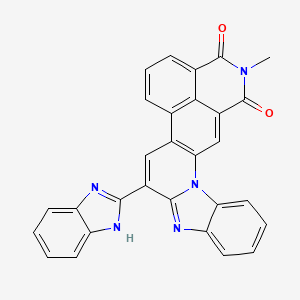
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)

